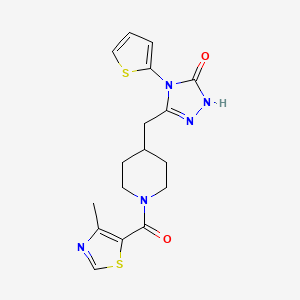
3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- N: Nitrogen
- O: Oxygen
- S: Sulfur
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines using MTT assays. The results demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxic effects against cancer cells such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | MCF-7 | 5.25 |
| Compound 19 | MDA-MB-231 | 0.09 |
The binding interactions of these compounds with specific protein targets have been elucidated through molecular docking studies, revealing favorable interactions with residues critical for their activity .
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. A review highlighted the potential of thiazole-containing compounds in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways . The compound in focus may similarly exert anti-inflammatory effects, contributing to its therapeutic profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have shown the ability to inhibit key enzymes involved in cancer proliferation and inflammation, such as PTP1B and COX enzymes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, potentially leading to reduced tumor growth and enhanced programmed cell death.
- Antioxidant Activity : Some studies suggest that triazoles can act as free radical scavengers, thereby protecting cells from oxidative stress .
Case Studies
A notable case study involved a series of thiazole derivatives tested for their anticancer activity. The study reported that modifications at specific positions on the thiazole ring significantly influenced the anticancer potency and selectivity against different cell lines .
Another study examined the effects of a related compound on diabetic models, demonstrating its ability to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers . This indicates a broader therapeutic potential beyond oncology.
Propriétés
IUPAC Name |
3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-15(26-10-18-11)16(23)21-6-4-12(5-7-21)9-13-19-20-17(24)22(13)14-3-2-8-25-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVDTYSANJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














